ETH 295
Overview
Description
ETH 295, also known as N,N’-diheptyl-N,N’,6,6-tetramethyl-4,8-dioxaundecanediamide, is a chemical compound with the molecular formula C27H54N2O4 and a molecular weight of 470.73 g/mol . This compound is primarily known for its role as a uranyl ionophore, which means it can selectively bind to uranyl ions (UO2^2+), making it useful in various analytical and separation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETH 295 involves the reaction of N,N’-diheptyl-N,N’,6,6-tetramethyl-4,8-dioxaundecane with appropriate reagents under controlled conditions. The detailed synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through the reaction of heptylamine with a suitable precursor.
Cyclization: The intermediate undergoes cyclization to form the desired dioxaundecane structure.
Final Modification:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETH 295 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Complexation: As a uranyl ionophore, this compound forms stable complexes with uranyl ions, which is a key reaction for its applications in analytical chemistry.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions involving this compound often use solvents like dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
ETH 295 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a uranyl ionophore for the selective detection and separation of uranyl ions in complex mixtures.
Environmental Science: Employed in the monitoring and removal of uranium from environmental samples.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the development of sensors and separation technologies for uranium and other heavy metals.
Mechanism of Action
The mechanism of action of ETH 295 involves its ability to selectively bind to uranyl ions through coordination with its amide and ether groups. This binding is facilitated by the formation of stable complexes, which can be detected and quantified using various analytical techniques. The molecular targets include uranyl ions, and the pathways involved are primarily related to ion exchange and complexation processes.
Comparison with Similar Compounds
ETH 295 can be compared with other similar compounds, such as:
N,N’-diheptyl-N,N’,6,6-tetramethyl-4,8-dioxaundecanediamide: Similar in structure but may have different substituents affecting its binding affinity and selectivity.
Uranyl Ionophore II: Another uranyl ionophore with a different chemical structure but similar function.
Crown Ethers: Compounds like 18-crown-6, which also form complexes with metal ions but have different selectivity profiles.
This compound is unique due to its specific structure, which provides high selectivity and stability in binding uranyl ions, making it particularly useful in analytical and environmental applications.
Properties
IUPAC Name |
N-heptyl-3-[3-[3-[heptyl(methyl)amino]-3-oxopropoxy]-2,2-dimethylpropoxy]-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54N2O4/c1-7-9-11-13-15-19-28(5)25(30)17-21-32-23-27(3,4)24-33-22-18-26(31)29(6)20-16-14-12-10-8-2/h7-24H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKSGXIBTHOXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)CCOCC(C)(C)COCCC(=O)N(C)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337349 | |
Record name | Uranyl ionophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69844-41-3 | |
Record name | Uranyl ionophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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